N-(4-ethoxybenzyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-ethoxybenzyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
The synthesis of N-(4-ethoxybenzyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 4-ethoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
N-(4-ethoxybenzyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to a sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives .
Scientific Research Applications
N-(4-ethoxybenzyl)thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function and leading to therapeutic effects .
Comparison with Similar Compounds
N-(4-ethoxybenzyl)thiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:
4,5-dichlorothiophene-2-sulfonamide: Known for its strong inhibitory effect on carbonic anhydrase enzymes.
5-(aminomethyl)thiophene-2-sulfonamide: Exhibits weaker inhibitory effects compared to other thiophene-based sulfonamides.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H15NO3S2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H15NO3S2/c1-2-17-12-7-5-11(6-8-12)10-14-19(15,16)13-4-3-9-18-13/h3-9,14H,2,10H2,1H3 |
InChI Key |
DJWMZBGPMKINHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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